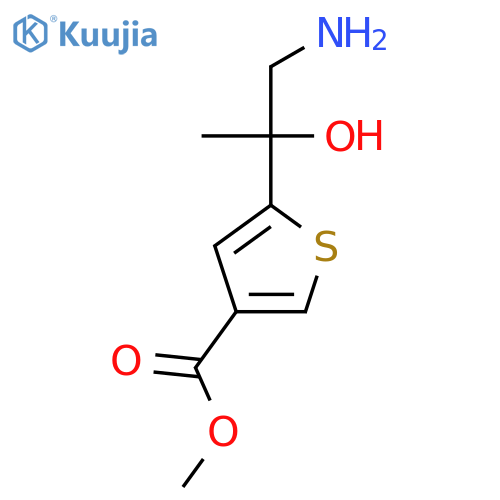

Cas no 2228373-07-5 (methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate)

2228373-07-5 structure

商品名:methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate

- 2228373-07-5

- EN300-1743583

-

- インチ: 1S/C9H13NO3S/c1-9(12,5-10)7-3-6(4-14-7)8(11)13-2/h3-4,12H,5,10H2,1-2H3

- InChIKey: SWJSCLHJFVWUHN-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(=O)OC)C=C1C(C)(CN)O

計算された属性

- せいみつぶんしりょう: 215.06161445g/mol

- どういたいしつりょう: 215.06161445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1743583-1g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 1g |

$1872.0 | 2023-09-20 | ||

| Enamine | EN300-1743583-10.0g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 10g |

$8049.0 | 2023-06-03 | ||

| Enamine | EN300-1743583-0.5g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 0.5g |

$1797.0 | 2023-09-20 | ||

| Enamine | EN300-1743583-0.05g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 0.05g |

$1573.0 | 2023-09-20 | ||

| Enamine | EN300-1743583-0.1g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 0.1g |

$1648.0 | 2023-09-20 | ||

| Enamine | EN300-1743583-2.5g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 2.5g |

$3670.0 | 2023-09-20 | ||

| Enamine | EN300-1743583-5.0g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 5g |

$5429.0 | 2023-06-03 | ||

| Enamine | EN300-1743583-10g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 10g |

$8049.0 | 2023-09-20 | ||

| Enamine | EN300-1743583-0.25g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 0.25g |

$1723.0 | 2023-09-20 | ||

| Enamine | EN300-1743583-1.0g |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate |

2228373-07-5 | 1g |

$1872.0 | 2023-06-03 |

methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

2228373-07-5 (methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬